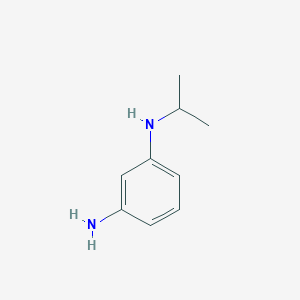
N1-isopropylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-isopropylbenzene-1,3-diamine is an organic compound with the molecular formula C9H14N2. It is a derivative of benzene, where two amino groups are attached to the benzene ring at the 1 and 3 positions, and an isopropyl group is attached to one of the amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopropylbenzene-1,3-diamine typically involves the reaction of benzene-1,3-diamine with isopropyl halides under basic conditions. One common method is the alkylation of benzene-1,3-diamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N1-isopropylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Quinones, nitroso compounds.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N1-isopropylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-isopropylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3-diamine: Lacks the isopropyl group, making it less hydrophobic.
N1-phenylbenzene-1,3-diamine: Has a phenyl group instead of an isopropyl group, affecting its reactivity and solubility.
1,3-Diaminopropane: A simpler diamine without the aromatic ring, used in different applications.
Uniqueness
N1-isopropylbenzene-1,3-diamine is unique due to the presence of both the isopropyl group and the aromatic ring, which confer specific chemical properties such as increased hydrophobicity and potential for π-π interactions. These properties make it particularly useful in certain synthetic and medicinal applications .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-N-propan-2-ylbenzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,10H2,1-2H3 |
InChI Key |
PLKKXOGVPVZQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=CC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


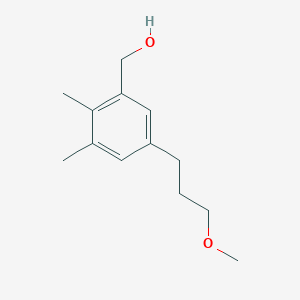
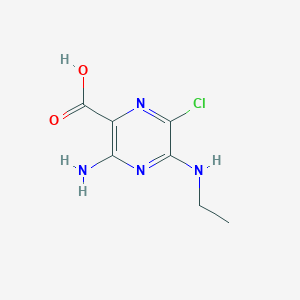
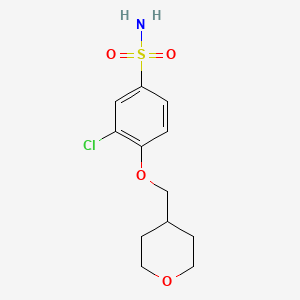
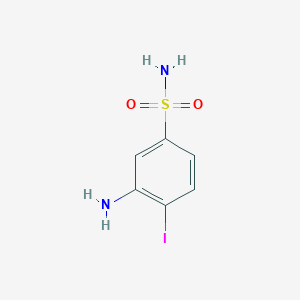
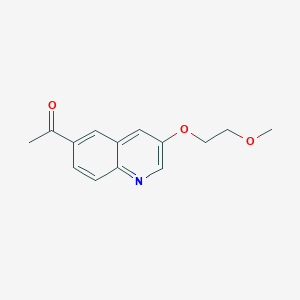


![3-(2-chloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13877743.png)
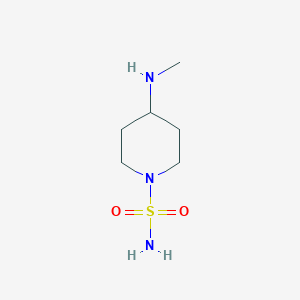
![Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13877755.png)


![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)
![4-amino-N-[1-(4-ethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13877774.png)
